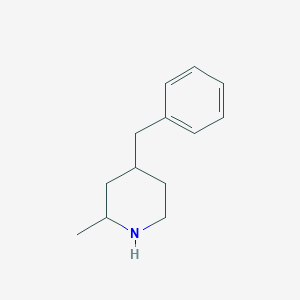

4-Benzyl-2-methylpiperidine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C13H19N |

|---|---|

Molecular Weight |

189.30 g/mol |

IUPAC Name |

4-benzyl-2-methylpiperidine |

InChI |

InChI=1S/C13H19N/c1-11-9-13(7-8-14-11)10-12-5-3-2-4-6-12/h2-6,11,13-14H,7-10H2,1H3 |

InChI Key |

OFGKRESMPJWYJJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1CC(CCN1)CC2=CC=CC=C2 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 4 Benzyl 2 Methylpiperidine and Its Analogues

Strategies for the Construction of the 4-Benzyl-2-methylpiperidine Core Structure

The assembly of the this compound core can be achieved through several strategic approaches, each offering distinct advantages in terms of efficiency, stereocontrol, and substrate scope.

Reductive Amination Approaches Utilizing Piperidinone Precursors

Reductive amination is a powerful and widely used method for the formation of amines from carbonyl compounds. In the context of this compound synthesis, this strategy typically involves the reaction of a 2-methyl-4-piperidone precursor with a benzylamine (B48309) derivative, or a 2-methylpiperidine (B94953) with benzaldehyde, followed by reduction of the resulting imine or enamine intermediate.

The reaction is commonly carried out as a one-pot procedure where the piperidinone, the amine, and a reducing agent are combined. The choice of reducing agent is crucial to prevent the reduction of the initial carbonyl compound before imine formation. Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) are frequently employed due to their mild nature and chemoselectivity for the iminium ion over the ketone. The reaction conditions are generally mild, proceeding at room temperature to slightly elevated temperatures.

| Precursors | Reducing Agent | Solvent | Temperature (°C) | Yield (%) | Reference |

| 2-Methyl-4-piperidone, Benzylamine | NaBH(OAc)₃ | Dichloroethane | 25 | High | (General procedure) |

| Benzaldehyde, 2-Methylpiperidine | NaBH₃CN | Methanol | 25-50 | Good to Excellent | organic-chemistry.org |

| Various Aldehydes/Ketones, Various Amines | NaBH₄/NaH₂PO₄·H₂O | THF | Reflux | 85-92 | orientjchem.org |

Hydrogenation of Pyridine (B92270) and Dihydropyridine Derivatives

The catalytic hydrogenation of substituted pyridine rings is a direct and atom-economical method for the synthesis of the corresponding piperidines. For the preparation of this compound, this approach would start from 4-benzyl-2-methylpyridine. The aromatic pyridine ring is reduced to a piperidine (B6355638) ring by the addition of hydrogen gas in the presence of a metal catalyst.

A variety of heterogeneous catalysts are effective for this transformation, including platinum oxide (PtO₂), rhodium on carbon (Rh/C), and palladium on carbon (Pd/C). The reaction is typically carried out under elevated hydrogen pressure and often in an acidic solvent like acetic acid to enhance the reactivity of the pyridine ring towards reduction. The choice of catalyst and reaction conditions can influence the stereoselectivity of the hydrogenation, yielding different diastereomers of the final product. For instance, the heterogeneous catalytic hydrogenation of 4-(4-fluorobenzyl)pyridine has been studied extensively, with rhodium on carbon showing excellent results. researchgate.net

| Substrate | Catalyst | Solvent | Pressure (bar) | Temperature (°C) | Yield (%) |

| 4-(4-Fluorobenzyl)pyridine | Rh/C | Methanol | 50 | 50 | >95 |

| Substituted Pyridines | PtO₂ | Glacial Acetic Acid | 50-70 | Room Temp. | High |

| Alkyl Pyridines | Rh₂O₃ | TFE | 5 | 40 | >99 |

Alkylation Reactions on Piperidine Nitrogen

While not a method for constructing the piperidine ring itself, N-alkylation is a key strategy for introducing the benzyl (B1604629) group onto a pre-existing 2-methylpiperidine core. This reaction involves the nucleophilic substitution of a benzyl halide, typically benzyl bromide or benzyl chloride, by the secondary amine of 2-methylpiperidine.

The reaction is generally carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction. Common bases include potassium carbonate (K₂CO₃) or triethylamine (B128534) (Et₃N). Aprotic polar solvents such as acetonitrile (B52724) or dimethylformamide (DMF) are often used. To avoid the formation of a quaternary ammonium (B1175870) salt through dialkylation, the benzyl halide is usually added slowly to a solution of the piperidine.

| Piperidine Substrate | Alkylating Agent | Base | Solvent | Temperature | Yield (%) |

| 2-Methylpiperidine | Benzyl Bromide | K₂CO₃ | Acetonitrile | Room Temp. - Reflux | Good |

| 2-Benzylthiomethyl-1H-benzimidazole | Benzyl Chloride/Bromide | K₂CO₃ | N/A | N/A | 50-80 |

Transition Metal-Catalyzed Coupling Reactions in Benzylpiperidine Formation

Transition metal-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis for the formation of carbon-carbon bonds. These methods offer a versatile approach to the synthesis of 4-benzylpiperidines.

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (boronic acid or ester) and an organic halide or triflate. To form a 4-benzylpiperidine (B145979), this can be approached in two ways: coupling a 4-halopiperidine derivative with a benzylboronic acid, or coupling a piperidine-4-boronic acid derivative with a benzyl halide.

A notable application involves the B-alkyl Suzuki-Miyaura coupling. For example, the hydroboration of an N-protected 4-methylenepiperidine (B3104435) generates an in situ organoborane that can then be coupled with an aryl halide in the presence of a palladium catalyst and a base to yield the corresponding 4-benzylpiperidine derivative. This method is valued for its mild reaction conditions and broad functional group tolerance. nih.gov

| Piperidine Derivative | Boron Compound | Catalyst | Base | Yield (%) |

| N-Boc-4-methylenepiperidine (via hydroboration) | Aryl Bromide | PdCl₂(dppf) | K₃PO₄ | High |

| 9-Benzyl-6-chloropurine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Good |

| Benzyl Halides | Potassium Aryltrifluoroborates | PdCl₂(dppf)·CH₂Cl₂ | Cs₂CO₃ | High |

Intramolecular Cyclization Pathways to Form Piperidine Ring Systems

Intramolecular cyclization reactions provide a powerful means to construct the piperidine ring with a high degree of stereocontrol. These methods involve the formation of a carbon-carbon or carbon-nitrogen bond within a suitably functionalized acyclic precursor.

One such approach is the radical cyclization of unsaturated amino-tethered substrates. For instance, the cyclization of 7-substituted-6-aza-8-bromooct-2-enoates can lead to the formation of 2,4-disubstituted piperidines. The stereochemical outcome of the cyclization can be influenced by the choice of the radical initiator and the reaction conditions. Another strategy involves the intramolecular hydroamination/cyclization of alkynes, where an acid-mediated functionalization of the alkyne leads to the formation of an iminium ion, which then undergoes reduction to form the piperidine ring. nih.gov

| Precursor Type | Reaction Type | Key Reagents | Outcome |

| N-Allyl Propiolamides | Intramolecular Cyclization | Metal Catalysts (e.g., Rhodium) | Highly substituted γ-lactams (precursors to piperidines) |

| N-Allyl Ynamides | C-H Insertion–Cyclization | Gold or Copper Catalysts | Fused nitrogen-heterocycles |

| Linear Amino-aldehydes | Radical Intramolecular Cyclization | Cobalt(II) Catalyst | Piperidines and Pyrrolidones |

Enantioselective and Diastereoselective Synthesis of Chiral this compound Isomers

The precise control of stereochemistry is paramount in the synthesis of chiral piperidines. Modern synthetic methods provide powerful tools for the selective synthesis of the various stereoisomers of this compound.

Utilization of Chiral Auxiliaries in Asymmetric Synthesis

Chiral auxiliaries are instrumental in asymmetric synthesis, guiding the stereochemical outcome of reactions to produce enantiomerically pure compounds. sigmaaldrich.comnih.gov These auxiliaries, often derived from readily available natural products, are temporarily incorporated into the substrate to direct the formation of a new stereocenter. researchgate.net

One of the most well-established families of chiral auxiliaries is the Evans oxazolidinones. researchgate.net In the context of synthesizing this compound, an Evans auxiliary could be acylated with a precursor to the piperidine ring, followed by a diastereoselective reaction to introduce one of the stereocenters. For instance, a diastereoselective alkylation or conjugate addition to an α,β-unsaturated system could be employed. After the desired stereochemistry is set, the auxiliary is cleaved and can often be recovered for reuse.

Another approach involves the use of camphor-derived auxiliaries, which have been successfully used in asymmetric alkylations and Diels-Alder reactions. researchgate.net For the synthesis of a substituted piperidine, a chiral auxiliary could be attached to a diene or dienophile in a cycloaddition reaction to form a tetrahydropyridine (B1245486) precursor with high diastereoselectivity. Subsequent modification and reduction would then yield the desired chiral piperidine. The choice of solvent and reaction conditions can sometimes allow for the selective formation of different diastereomers from the same chiral auxiliary. researchgate.net

The application of chiral auxiliaries in the asymmetric hydrogenation of pyridine derivatives has also been reported, providing a direct route to enantioenriched piperidines. researchgate.net

Table 1: Prominent Chiral Auxiliaries in Asymmetric Synthesis

| Chiral Auxiliary Class | Common Examples | Key Applications in Synthesis |

| Oxazolidinones | (S)-4-Benzyl-2-oxazolidinone | Diastereoselective alkylations, aldol (B89426) reactions, conjugate additions |

| Camphor Derivatives | (1S)-(+)-Camphor-10-sulfonic acid | Asymmetric Diels-Alder reactions, alkylations |

| Sulfinylimines | (R)-(+)-2-Methyl-2-propanesulfinamide | Asymmetric synthesis of amines |

Asymmetric Hydrogenation of Precursors

Asymmetric hydrogenation is a powerful and atom-economical method for the synthesis of chiral compounds. wiley-vch.de For the synthesis of chiral this compound, the most direct precursor for this approach is 4-benzyl-2-methylpyridine. The hydrogenation of pyridine rings can be challenging due to their aromatic stability and potential to poison catalysts. dicp.ac.cn A common strategy to overcome this is the quaternization of the pyridine nitrogen to form a pyridinium (B92312) salt, which is more susceptible to hydrogenation. dicp.ac.cnresearchgate.net

Iridium- and rhodium-based catalysts with chiral phosphine (B1218219) ligands have proven to be highly effective for the asymmetric hydrogenation of substituted pyridinium salts, yielding chiral piperidines with high enantioselectivity. dicp.ac.cnnih.gov For example, an iridium catalyst bearing a chiral phosphole-based ligand like MP²-SEGPHOS has been used for the asymmetric hydrogenation of N-alkyl-2-alkylpyridinium salts. nih.gov Similarly, rhodium-catalyzed asymmetric hydrogenation has been extensively studied and applied in the synthesis of chiral drugs. rsc.org

The choice of catalyst, ligand, and reaction conditions is crucial for achieving high diastereo- and enantioselectivity. In the case of 4-benzyl-2-methylpyridine, hydrogenation would generate two stereocenters, and the catalyst system would need to control the relative and absolute stereochemistry.

Table 2: Selected Catalyst Systems for Asymmetric Hydrogenation of Pyridine Derivatives

| Catalyst/Ligand System | Metal | Precursor Type | Key Features |

| [Ir(COD)Cl]₂ / MP²-SEGPHOS | Iridium | N-Alkyl-2-alkylpyridinium salts | High enantioselectivity for 2-substituted piperidines. nih.gov |

| Rhodium / ZhaoPhos | Rhodium | Exocyclic α,β-unsaturated carbonyls | Effective for creating α-chiral cyclic compounds. rsc.org |

| [Ir(COD)Cl]₂ / (R)-SynPhos | Iridium | 2-Substituted pyridinium salts | High enantioselectivity in the synthesis of chiral piperidines. dicp.ac.cn |

Stereochemical Control via Epimerization and Kinetic Resolution

Epimerization and kinetic resolution are valuable techniques for separating or converting stereoisomers. Kinetic resolution differentiates enantiomers in a racemic mixture by their different reaction rates with a chiral catalyst or reagent, leading to an enantioenriched sample of the less reactive enantiomer. wikipedia.org

For a racemic mixture of this compound, an enzymatic kinetic resolution could be employed. For instance, a lipase (B570770) could selectively acylate one enantiomer, allowing for the separation of the acylated product from the unreacted enantiomer. mdpi.com Acylative kinetic resolution using chiral acylating agents is another effective method. rsc.org The kinetic resolution of disubstituted piperidines has been achieved with high selectivity factors using chiral hydroxamic acids in a catalytic process. nih.gov

Epimerization, the change in configuration at one stereocenter, can be used to convert a less desired diastereomer into a more desirable one. For 2,4-disubstituted piperidines, base-mediated epimerization can be employed to interconvert cis and trans isomers. rsc.org This process typically proceeds through the formation of an enolate intermediate, followed by protonation. The thermodynamic equilibrium will favor the more stable diastereomer. The choice of the N-protecting group can influence the conformational preferences and, therefore, the outcome of the epimerization. rsc.org

Dynamic kinetic resolution (DKR) combines kinetic resolution with in situ racemization of the starting material, allowing for the theoretical conversion of 100% of a racemic mixture into a single enantiomer. nih.govacs.org This can be a highly efficient method for the synthesis of enantiopure compounds.

Strategic Functionalization and Derivatization of the this compound Scaffold

The ability to introduce additional functional groups onto the this compound core is crucial for creating analogues with diverse properties.

Introduction of Additional Functionalities on the Piperidine Ring and Benzyl Moiety

The functionalization of the piperidine ring can be achieved through various methods, including C-H functionalization. Rhodium-catalyzed C-H insertion reactions using donor/acceptor carbenes allow for the site-selective introduction of functional groups at different positions on the piperidine ring. nih.govnih.gov The regioselectivity of these reactions can often be controlled by the choice of catalyst and the nitrogen protecting group. nih.gov

The benzyl moiety also offers opportunities for functionalization. For example, electrophilic aromatic substitution reactions can introduce substituents onto the phenyl ring. Furthermore, the benzylic C-H bonds can undergo oxyfunctionalization to introduce hydroxyl or carbonyl groups. mdpi.com The Knoevenagel condensation of N-benzyl-4-piperidone with active methylene (B1212753) compounds is another route to introduce functionalities at the 4-position. researchgate.net

Modular Synthesis Approaches Using Activated Intermediates

Modular synthesis allows for the rapid assembly of a library of analogues from a common set of building blocks. A Suzuki coupling protocol has been described for the efficient construction of 4-benzyl piperidines. organic-chemistry.org This approach involves the hydroboration of an N-protected 4-methylenepiperidine to generate an organoborane intermediate, which is then coupled with a variety of aryl halides or triflates. This method tolerates a wide range of functional groups on both coupling partners, enabling the synthesis of diverse derivatives.

Another modular strategy involves the use of activated intermediates in a diversity-oriented synthesis (DOS) approach. For example, a Type II Anion Relay Chemistry (ARC) has been utilized for the modular synthesis of 2,4,6-trisubstituted piperidines. nih.gov This method allows for the stereocontrolled construction of the piperidine core with diversification at multiple positions. Similarly, a modular and stereoselective synthesis of substituted piperidin-4-ols has been developed, offering a flexible entry to functionalized piperidine scaffolds. nih.gov These modular approaches are particularly valuable for the rapid generation of compound libraries for drug discovery and other applications. news-medical.net

Advanced Structural Characterization and Computational Chemical Studies

High-Resolution Spectroscopic Analysis for Conformation and Configuration Elucidation

High-resolution spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy are fundamental in determining the conformation and relative configuration (cis/trans) of the substituents on the piperidine (B6355638) ring. For 4-Benzyl-2-methylpiperidine, the piperidine ring typically adopts a chair conformation to minimize steric strain. The benzyl (B1604629) and methyl groups can be arranged in either a cis or trans relationship, leading to distinct diastereomers.

Table 1: Predicted Dominant Conformations of this compound Diastereomers

| Diastereomer | 2-Methyl Position | 4-Benzyl Position | Predicted Stability |

| cis | Equatorial | Equatorial | More Stable |

| trans | Axial | Equatorial | Less Stable |

Note: This table is based on general principles of conformational analysis for substituted piperidines.

Quantum Chemical Calculations for Molecular Properties and Reactivity

Quantum chemical calculations offer a powerful tool to investigate the molecular properties and reactivity of this compound at the electronic level.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. DFT studies on substituted piperidines can provide accurate predictions of conformational energies, geometric parameters, and electronic properties. For this compound, DFT calculations would be employed to:

Optimize Molecular Geometries: Determine the lowest energy conformations of the cis and trans isomers.

Calculate Relative Energies: Quantify the energy difference between various chair, boat, and twist-boat conformations to predict the most stable structures.

Analyze Electronic Properties: Investigate the distribution of electron density, molecular orbital energies (HOMO-LUMO gap), and electrostatic potential, which are crucial for understanding reactivity.

Ab initio Hartree-Fock (HF) calculations, while often less accurate than DFT for certain properties due to the lack of electron correlation, provide a fundamental framework for understanding molecular energetics and vibrational frequencies. For this compound, HF calculations could be used for:

Energetic Analysis: To compute the total electronic energy and relative stabilities of different conformers.

Vibrational Analysis: To predict the infrared (IR) and Raman spectra. The calculated vibrational frequencies can be compared with experimental data to confirm the structure and conformation of the molecule.

Molecular Modeling and Simulation Techniques for Ligand-Target Interactions

Molecular modeling and simulation are essential for predicting how a molecule like this compound might interact with biological targets, a key aspect of drug discovery.

The N-benzylpiperidine motif is a common fragment in bioactive compounds. researchgate.net Computational docking is a technique used to predict the preferred orientation of a ligand when bound to a target protein. For this compound, docking studies could be performed against various receptors to identify potential biological targets. The process involves:

Target Selection: Identifying potential protein targets based on the structural similarity of this compound to known ligands.

Docking Simulation: Placing the 3D structure of the ligand into the binding site of the target protein and calculating the binding affinity or score.

Analysis of Binding Modes: Examining the interactions (e.g., hydrogen bonds, hydrophobic interactions, cation-π interactions) between the ligand and the protein residues. researchgate.net

Studies on related benzyloxy piperidine compounds have identified interactions with targets like the dopamine (B1211576) D4 receptor, where the piperidine nitrogen and the benzyl group play crucial roles in binding. nih.gov

Pharmacophore modeling is used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. A pharmacophore model for ligands containing the 4-benzylpiperidine (B145979) scaffold would likely include:

A positive ionizable feature (the piperidine nitrogen).

One or more hydrophobic/aromatic regions (the benzyl group).

Potentially hydrogen bond acceptor/donor features depending on the target.

Such models are valuable for virtual screening of compound libraries to identify new molecules with similar interaction profiles and potential biological activity. nih.gov

Molecular Dynamics Simulations for Ligand-Protein Binding Mechanisms

Molecular dynamics (MD) simulations are powerful computational tools used to model the dynamic interactions between a ligand, such as this compound, and its target protein at an atomic level. These simulations provide valuable insights into the binding mechanisms, conformational changes, and the stability of the ligand-protein complex over time. By simulating the movements and interactions of atoms, researchers can elucidate the key residues and forces driving the binding process.

Currently, specific molecular dynamics simulation studies detailing the binding mechanisms of this compound with its potential protein targets are not extensively available in publicly accessible scientific literature. Computational studies on piperidine derivatives often focus on broader categories or structurally related compounds, highlighting the general principles of their interactions with biological targets.

For instance, computational studies, including molecular docking, have been performed on derivatives of 4-benzylpiperidine to investigate their inhibitory potential against various protein targets. One such study focused on 4-benzyl-1-(2,4,6-trimethyl-benzyl)-piperidine as a potential inhibitor of the SARS-CoV-2 main protease. nih.gov While this study utilized molecular docking to predict binding modes and interactions, it did not extend to molecular dynamics simulations to explore the dynamic stability and binding pathways of the compound. nih.gov

In general, MD simulations for piperidine-based ligands interacting with their receptors would typically involve the following steps:

System Setup: Building the initial model of the protein-ligand complex, often derived from molecular docking, and solvating it in a simulated physiological environment (water and ions).

Simulation: Running the simulation for a sufficient time (nanoseconds to microseconds) to observe the dynamic behavior of the complex.

Analysis: Analyzing the trajectory to understand the stability of the complex, identify key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions), and observe any conformational changes in the protein or the ligand.

Such analyses can reveal the crucial amino acid residues that form stable interactions with the ligand, which is vital for understanding the basis of its biological activity and for the rational design of more potent and selective molecules. nih.gov For example, in studies of other piperidine-containing compounds, MD simulations have successfully identified key amino acid residues that are crucial for the ligand's interaction with its target. nih.gov

While detailed research findings and data tables from molecular dynamics simulations specifically for this compound are not available, the principles of this computational method are well-established and are instrumental in advancing the understanding of ligand-protein interactions for related compounds. nih.gov

Mechanistic Investigations of Chemical Transformations Involving 4 Benzyl 2 Methylpiperidine

Reaction Mechanism Elucidation in Syntheses of Piperidine-Containing Architectures

The construction of the polysubstituted piperidine (B6355638) ring is a central challenge in organic synthesis. Various strategies have been developed to create architectures similar to 4-benzyl-2-methylpiperidine, with each proceeding through distinct mechanistic pathways.

One prominent method is the aza-Michael reaction, an atom-efficient process for forming C-N bonds. kcl.ac.uk The synthesis of 2-substituted N-benzylic 4-piperidones, for example, can be achieved through a manganese dioxide-mediated, one-pot oxidation-cyclization. kcl.ac.uk The mechanism for the cyclization step is a double aza-Michael addition. kcl.ac.uk In this process, a primary amine, such as benzylamine (B48309), acts as a nucleophile, attacking a divinyl ketone. This is followed by an intramolecular conjugate addition, where the newly formed secondary amine attacks the second vinyl group, leading to the formation of the six-membered piperidone ring. kcl.ac.uk A proposed pathway involves the initial formation of an enamine intermediate, which then facilitates the ring-closing step. The reaction's progress can be influenced by factors like the presence of water, which may accelerate the reaction rate. kcl.ac.uk

Another powerful strategy involves the multi-step transformation of substituted pyridines. A scalable synthesis of cis-N-benzyl-3-methylamino-4-methylpiperidine, a closely related structure, highlights several key mechanistic steps. researchgate.net The synthesis begins with the reduction of a pyridinium (B92312) salt. researchgate.net This is followed by a hydroboration-oxidation reaction on the resulting tetrahydropyridine (B1245486). Mechanistically, the hydroboration proceeds via the anti-Markovnikov addition of a borane (B79455) (like BH₃) across the double bond, typically forming a trialkylborane intermediate. Subsequent oxidation, usually with hydrogen peroxide under basic conditions, replaces the boron atom with a hydroxyl group, yielding an alcohol with a defined stereochemistry. researchgate.net This transformation is crucial for establishing the relative stereochemistry of the substituents on the piperidine ring.

Radical-mediated cyclizations offer another avenue to piperidine structures. nih.govmdpi.com For instance, the intramolecular cyclization of linear amino-aldehydes can be catalyzed by cobalt(II) complexes. nih.govmdpi.com This process is thought to involve a radical cascade, where a radical is generated and then undergoes a cyclization to form the piperidine ring. nih.govmdpi.com Similarly, gold(I)-catalyzed intramolecular dearomatization/cyclization of 1,6-enynes can produce alkylidene piperidines through a complex cascade involving successive cyclizations and ring-cleavage steps. nih.govmdpi.com

Kinetic Studies of Chemical Transformations and Derivatization Reactions

Kinetic analysis provides quantitative insight into reaction rates, transition states, and the factors that govern chemical transformations. For derivatives of this compound, kinetic studies have been instrumental in understanding their reactivity and potential applications.

A key area of investigation is the interaction of piperidine derivatives with biological targets. For example, the kinetics of acetylcholinesterase (AChE) inhibition by 1-benzyl-4-[(5,6-dimethoxy-1-indanon)-2-yl]methylpiperidine hydrochloride (a compound also known as Donepezil or E2020), which shares the N-benzylpiperidine core, have been thoroughly examined. jst.go.jp Lineweaver-Burk plot analysis revealed that the inhibition is of a mixed type, meaning the inhibitor can bind to both the free enzyme and the enzyme-substrate complex. jst.go.jp The inhibitor dissociation constants, Kᵢ (for the free enzyme) and K'ᵢ (for the acetyl-enzyme), were determined to be significantly lower than those of other reference compounds, indicating a particularly strong inhibitory effect. jst.go.jp

| Compound | Inhibition Type | Kᵢ (nM) | K'ᵢ (nM) |

| E2020 | Mixed | 5.7 | 4.3 |

| 2A1050 | Mixed | 140 | 690 |

| 2A1034 | Mixed | 640 | 1200 |

| THA | Mixed | 77 | 100 |

Data sourced from kinetic studies on acetylcholinesterase inhibition. jst.go.jp Kᵢ: Inhibitor dissociation constant for the free enzyme. K'ᵢ: Inhibitor dissociation constant for the acetyl-enzyme complex.

Kinetic studies have also shed light on the derivatization of related structures. The thermal autopolymerization of 4-vinylbenzyl piperidine was studied using in situ FTIR spectroscopy. rsc.org These investigations demonstrated that the piperidine moiety has an accelerating effect on the polymerization. rsc.org The activation energy for the thermal polymerization of 4-vinylbenzyl piperidine was found to be markedly lower than that for styrene, accounting for its high propensity to autopolymerize. rsc.org

| Monomer | Activation Energy (Eₐ) |

| 4-Vinylbenzyl piperidine (4-VBP) | 20 kJ mol⁻¹ |

| Styrene | 100 kJ mol⁻¹ |

| Styrene with N-benzyl piperidine | 40 kJ mol⁻¹ |

Data from Arrhenius analysis of thermal polymerization. rsc.org

Furthermore, the kinetic resolution of disubstituted piperidines is a critical process for obtaining enantiomerically pure compounds. ethz.ch Detailed experimental and computational studies on the kinetic resolution of various disubstituted piperidines have highlighted the significant impact of the substrate's conformation on both reactivity and selectivity. ethz.ch This work supports a concerted 7-membered transition state model for the acyl transfer reagents used in the resolution process. ethz.ch

Mechanistic Insights into Functional Group Interconversions on the Piperidine Ring

Functional group interconversions (FGIs) on a pre-formed piperidine ring are essential for elaborating the core structure into more complex target molecules. These transformations often involve a series of reactions with well-defined mechanisms.

A prime example of a multi-step FGI sequence is the conversion of a piperidine-3-ol to a 3-amino derivative. researchgate.net This process, used in the synthesis of a cis-N-benzyl-3-methylamino-4-methylpiperidine, begins with the oxidation of the secondary alcohol to a ketone (a piperidone). researchgate.net This step is followed by a reductive amination. Mechanistically, the piperidone reacts with a primary amine (like methylamine) to form a hemiaminal intermediate, which then dehydrates to form an enamine or an iminium ion. This intermediate is then reduced in situ by a hydride source (e.g., sodium triacetoxyborohydride) to yield the final secondary amine product. researchgate.net This sequence is highly valuable as it allows for the introduction of diverse amino substituents at the 3-position of the piperidine ring.

The nitrogen atom of the piperidine ring itself is a common site for functionalization. The nucleophilic character of the secondary amine allows for a variety of transformations. For instance, N-alkylation with reagents like benzyl (B1604629) chloride proceeds via a standard Sₙ2 nucleophilic substitution mechanism. Another FGI at the nitrogen is the formation of dithiocarbamates. The reaction of 4-benzylpiperidine (B145979) with carbon disulfide in the presence of a base like sodium hydroxide (B78521) leads to the formation of a sodium salt of 4-benzylpiperidine dithiocarbamate (B8719985). nih.gov This transformation significantly alters the electronic and steric properties of the nitrogen substituent.

Derivatization reactions using various reagents are widely employed to modify amines for analytical purposes or to alter their properties. ddtjournal.com Reagents like dansyl chloride (Dns-Cl) react with the piperidine nitrogen to form stable sulfonamide derivatives, which can be sensitively analyzed by mass spectrometry. ddtjournal.com The ability to perform such interconversions provides access to a wide range of derivatives from a single piperidine core, enabling further exploration of their chemical and biological properties.

Biological and Pharmacological Research at the Molecular and Cellular Level

Structure-Activity Relationship (SAR) and Structure-Kinetic Relationship (SKR) Studies for Biological Function

The biological function of 4-benzylpiperidine (B145979) derivatives is finely tuned by their specific chemical structures, a relationship explored through extensive Structure-Activity Relationship (SAR) studies.

For NMDA receptor antagonists, SAR studies revealed that a p-methyl substitution on the benzyl (B1604629) ring resulted in a threefold increase in anticonvulsant activity in a maximal electroshock (MES) assay. nih.gov Adding a hydroxyl group to the C-4 position of the piperidine (B6355638) ring substantially decreased affinity for α₁-adrenergic receptors and reduced inhibition of K⁺ channels with only a modest decrease in NR1A/2B potency. nih.gov Another study identified a lipophilic binding pocket corresponding to the 4-position of the phenyl ring, where a 4-methyl substituent enhanced NR2B binding activity sevenfold, while 2- and 3-methyl analogues led to significant decreases in potency. acs.org

In the context of monoamine transporters, SAR studies of 4-benzylpiperidine carboxamides demonstrated that the linker length between the piperidine and an aromatic moiety was crucial for selectivity; a two-carbon linker favored dopamine (B1211576) reuptake inhibition, while a three-carbon linker was less potent. nih.gov The nature of the aromatic ring substituent was also critical, with biphenyl (B1667301) and diphenyl groups directing selectivity towards the serotonin (B10506) transporter (SERT) and dopamine transporter (DAT), respectively. nih.gov

For D4 receptor ligands, SAR analysis indicated that derivatives with a terminal benzyl group interact with the receptor through a different binding mode than those with an n-butyl terminal chain. mdpi.com

In Vitro Cellular Biological Activity

Derivatives containing the piperidine nucleus have been investigated for their potential as anticancer agents. Studies have shown that compounds incorporating a piperidine residue can exhibit antiproliferative activity against various human cancer cell lines.

For instance, a series of N-(2-mercaptobenzenesulfonyl)guanidine derivatives containing a piperidine moiety demonstrated a moderate antiproliferative effect, with IC₅₀ values of approximately 40 μM against human colon carcinoma (HCT-116), breast cancer (MCF-7), and cervical cancer (HeLa) cell lines. sciforum.net In another study, 3-(4-substituted benzyl)-5-isopropyl-5-phenylhydantoin derivatives, which feature a related structural element, showed considerable dose- and time-dependent inhibition of MDA-MB-231 human breast cancer cell proliferation. torlakinstitut.com

Table 4: Antiproliferative Activity of Piperidine-Containing Compounds

| Compound Class | Cell Lines | Measured Activity |

|---|---|---|

| N-(2-mercaptobenzenesulfonyl)guanidine derivatives with piperidine | HCT-116, MCF-7, HeLa | IC₅₀ ≈ 40 μM |

| 3-(4-substituted benzyl)-5-isopropyl-5-phenylhydantoin derivatives | MDA-MB-231 | Dose- and time-dependent inhibition of proliferation |

Data derived from in vitro antiproliferative assays. sciforum.nettorlakinstitut.com

Inhibition of Amyloid-Beta Aggregation by Related Analogues

The aggregation of amyloid-beta (Aβ) peptides is a central event in the pathogenesis of Alzheimer's disease. Consequently, the development of small molecules that can inhibit this process is a significant area of therapeutic research. While direct studies on 4-benzyl-2-methylpiperidine are not extensively documented in this context, research into structurally related N-benzylpiperidine and other piperidine derivatives has identified promising candidates that interfere with Aβ aggregation.

A series of N-benzylpiperidine analogs have been designed and synthesized as multi-functional agents for Alzheimer's disease, targeting not only acetylcholinesterase (AChE) and β-secretase-1 (BACE-1) but also Aβ aggregation. nih.gov Certain compounds from these series demonstrated the ability to inhibit both self-induced and AChE-induced Aβ aggregation, as confirmed by Thioflavin T assays and atomic force microscopy. nih.gov For instance, compounds designated as 25 , 26 , 40 , and 41 showed significant and balanced inhibition against both AChE and BACE-1. nih.gov Notably, compounds 40 and 41 were also found to inhibit Aβ aggregation. nih.gov Further studies with molecular hybrids of N-(1-benzylpiperidin-4-yl)-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio) have also yielded compounds with anti-Aβ aggregation potential. Specifically, compounds SD-4 and SD-6 from this series demonstrated inhibitory activity in self- and AChE-induced thioflavin T assays. acs.org

In a separate line of research, a series of benzofuran (B130515) piperidine derivatives were synthesized and evaluated as multifunctional Aβ antiaggregants. nih.gov The most promising compounds from this study, 3a , 3h , and 3i , were identified as potent inhibitors of Aβ aggregation. nih.gov Compound 3h , in particular, was highlighted as a potent Aβ antiaggregant and a good inhibitor of acetylcholinesterase. nih.gov Furthermore, a study on piperine (B192125) derivatives, which contain a piperidine moiety, identified three compounds—4a (R = pyrrolidine), 4b (R = thiomorpholine), and 4c (R = morpholine)—as having inhibitory activity against Aβ42 aggregation, with inhibition ranging from 35-48% at a 10 µM concentration. uwaterloo.ca These findings underscore the potential of the piperidine scaffold, particularly N-benzylpiperidine and related structures, in the development of novel inhibitors of amyloid-beta aggregation.

Table 1: Inhibition of Amyloid-Beta Aggregation by Related Piperidine Analogues

| Compound ID | Class | Key Findings |

|---|---|---|

| 40 | N-Benzylpiperidine analog | Inhibited self- and AChE-induced Aβ aggregation. nih.gov |

| 41 | N-Benzylpiperidine analog | Inhibited self- and AChE-induced Aβ aggregation. nih.gov |

| SD-4 | N-(1-benzylpiperidin-4-yl) derivative | Showed anti-Aβ aggregation potential in self- and AChE-induced assays. acs.org |

| SD-6 | N-(1-benzylpiperidin-4-yl) derivative | Showed anti-Aβ aggregation potential in self- and AChE-induced assays. acs.org |

| 3h | Benzofuran piperidine derivative | Potent Aβ antiaggregant with an IC50 of 21 µM for hAChE and 57.71% inhibition of self-induced Aβ 25-35 aggregation. nih.gov |

| 4a | Piperine derivative | 35-48% inhibition of Aβ42 aggregation at 10 µM. uwaterloo.ca |

| 4b | Piperine derivative | 35-48% inhibition of Aβ42 aggregation at 10 µM. uwaterloo.ca |

| 4c | Piperine derivative | 35-48% inhibition of Aβ42 aggregation at 10 µM. uwaterloo.ca |

Anti-Trypanosomal Activity of Piperidine Derivatives

Piperidine derivatives have emerged as a promising class of compounds in the search for new treatments for trypanosomiasis, a parasitic disease caused by protozoa of the genus Trypanosoma. Research has demonstrated that both naturally occurring piperidine alkaloids and synthetic derivatives exhibit significant activity against these parasites.

Studies on symmetrical dibenzyl-substituted α,β-unsaturated carbonyl-based compounds, which include a piperidine central ring, have identified potent anti-trypanosomal agents. dovepress.com Among a series of synthesized derivatives, compound 3o , which features an N-methyl-4-piperidone core, was found to be the most potent analog against Trypanosoma brucei brucei, showing strong activity that exceeded the efficacy of the positive control. dovepress.com This highlights the potential of substituted piperidones in the development of new trypanocidal drugs.

Natural piperidine alkaloids have also demonstrated significant anti-trypanosomal properties. The alkaloids (+)-spectaline and iso-6-spectaline, isolated from Senna spectabilis, have been shown to induce autophagic vacuoles in Trypanosoma brucei rhodesiense, indicating a potential mechanism of action involving the activation of the autophagic process. researchgate.net

Furthermore, investigations into 4-azaindole-2-piperidine derivatives have shown moderate activity against Trypanosoma cruzi, the parasite responsible for Chagas disease. dndi.org Although further optimization was needed to improve metabolic stability, these findings point to the therapeutic potential of this particular piperidine scaffold. dndi.org The introduction of unsaturation in the piperidine ring of some of these analogs led to a tenfold increase in potency, demonstrating a clear structure-activity relationship. dndi.org However, replacing the piperidine with an acyclic or morpholine (B109124) ring resulted in a loss of activity, underscoring the importance of the piperidine moiety for the anti-trypanosomal effects of these compounds. dndi.org

Table 2: Anti-Trypanosomal Activity of Piperidine Derivatives

| Compound/Class | Target Organism | Activity/Key Findings |

|---|---|---|

| 3o (N-methyl-4-piperidone derivative) | Trypanosoma brucei brucei | Most potent analog in the series, with an EC50 of 1.83±0.06 µM. dovepress.com |

| (+)-Spectaline | Trypanosoma brucei rhodesiense | Piperidine alkaloid that induces autophagy. researchgate.net |

| Iso-6-spectaline | Trypanosoma brucei rhodesiense | Piperidine alkaloid that induces autophagy. researchgate.net |

| 4-Azaindole-2-piperidine derivatives | Trypanosoma cruzi | Moderate activity; unsaturation in the piperidine ring increased potency tenfold. dndi.org |

Design and Synthesis of Novel 4 Benzyl 2 Methylpiperidine Derivatives and Analogues

Rational Design Principles for Structural Modification and Optimization

Rational drug design relies on understanding the structure-activity relationships (SAR) to make informed modifications to a lead compound. For the 4-benzyl-2-methylpiperidine scaffold, design principles focus on several key areas:

Substitution on the Benzyl (B1604629) Ring: The aromatic ring of the benzyl group is a primary site for modification. Introducing electron-donating or electron-withdrawing groups at the ortho, meta, or para positions can significantly influence binding affinity and selectivity. For instance, in a series of N-benzyl piperidine (B6355638) derivatives designed as inhibitors for acetylcholinesterase (AChE) and histone deacetylase (HDAC), various substitutions on the benzyl ring were explored to optimize dual-target inhibition. nih.gov The goal is often to enhance interactions with specific residues in the target's binding pocket, such as through hydrogen bonding or hydrophobic interactions.

Modification of the Piperidine Nitrogen: The nitrogen atom of the piperidine ring is typically a key interaction point, often forming a salt bridge with an acidic residue in the target protein. The substituent on this nitrogen (the "N-substituent") is crucial for activity. In many analogues, this position is occupied by an aralkyl group to interact with hydrophobic domains of the binding site. acs.org Systematic variation of this group, for example by changing the alkyl chain length or the nature of the aromatic ring, is a common strategy to fine-tune potency and selectivity for targets like sigma receptors or monoamine transporters. acs.orgnih.gov

Alterations at the Piperidine Ring: Modifications directly on the piperidine ring, other than the primary substituents, can be used to alter the compound's conformational preferences and metabolic stability. The 2-methyl group, for example, introduces a chiral center and can provide steric hindrance that may improve selectivity or reduce metabolism. Further substitutions can lock the molecule into a more rigid, biologically active conformation.

The overarching goal of these modifications is to improve the molecule's fit within the target's binding site, enhance desired biological activity, increase selectivity over off-target proteins, and optimize absorption, distribution, metabolism, and excretion (ADME) properties. nih.gov Computational tools, such as molecular docking and molecular dynamics, are often employed to predict how these structural changes will affect target interaction, guiding the synthetic efforts. nih.gov

Exploration of Bioisosteric Replacements for the Piperidine and Benzyl Moieties

Bioisosterism is a strategy used in medicinal chemistry to replace a functional group with another that has similar physicochemical properties, with the aim of improving potency, selectivity, or pharmacokinetic parameters. researchgate.net This approach has been applied to both the piperidine and benzyl components of the scaffold.

Piperidine Moiety Bioisosteres: The piperidine ring is one of the most common heterocyclic scaffolds in approved drugs. researchgate.net However, it can be susceptible to metabolic oxidation, particularly at the carbons adjacent to the nitrogen. cambridgemedchemconsulting.com To address this and to explore new chemical space, various bioisosteric replacements have been investigated:

Spirocyclic Systems: Scaffolds like 1-azaspiro[3.3]heptane have been synthesized and validated as effective piperidine bioisosteres. researchgate.netenamine.netnih.gov These rigid systems can maintain the exit vectors of the piperidine substituents while offering improved metabolic stability and novel intellectual property. researchgate.netcambridgemedchemconsulting.com

Bridged Scaffolds: Tropane and other bridged bicyclic systems can act as conformationally restricted analogues of piperidine, which can lead to increased potency and selectivity. cambridgemedchemconsulting.com

Alternative Heterocycles: Depending on the target, other heterocycles such as piperazine (B1678402) or morpholine (B109124) can be considered. cambridgemedchemconsulting.comnih.gov Piperazine, for example, introduces a second nitrogen atom which can alter basicity and provide an additional point for interaction or substitution. nih.gov

Benzyl Moiety Bioisosteres: The benzyl group is a common hydrophobic feature, but its phenyl ring can also be a site of metabolic hydroxylation. acs.org Bioisosteric replacements are often explored to mitigate this or to probe interactions with the target.

Heteroaromatic Rings: Replacing the phenyl ring with heterocycles like pyridine (B92270), thiophene, or pyrazole (B372694) is a common strategy. These changes can introduce hydrogen bond donors or acceptors, alter electronic properties, and modify solubility and metabolic profiles. researchgate.net

Saturated Ring Systems: Saturated bioisosteres such as bicyclo[1.1.1]pentane and cubane (B1203433) have been used to replace phenyl rings. enamine.net These non-aromatic, rigid scaffolds can mimic the spatial arrangement of a phenyl group while improving physicochemical properties like solubility and metabolic stability. enamine.net Another example is the 2-oxabicyclo[2.2.2]octane core, which has been validated as a saturated bioisostere of the phenyl ring, leading to increased water solubility and enhanced metabolic stability in certain drug molecules. enamine.net

The choice of a specific bioisostere is highly dependent on the biological target and the specific developability issues that need to be addressed in a lead optimization campaign. nih.gov

Systematic Synthesis and Biological Evaluation of Substituted Analogues

The synthesis of this compound analogues typically involves multi-step sequences. A common approach is the construction of a substituted piperidone core followed by the introduction of the benzyl group. For example, Knoevenagel condensation of an N-substituted-2-methyl-4-piperidone can be a key step. researchgate.net Alternatively, modern cross-coupling reactions, such as the Suzuki coupling, can be employed to form the bond between the piperidine ring and the benzyl moiety. unisi.it

Once synthesized, the novel analogues undergo rigorous biological evaluation to determine their activity and selectivity. This process involves a battery of in vitro assays. For instance, in the development of cholinesterase inhibitors for Alzheimer's disease, compounds are tested for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). nih.govnih.govajchem-a.com The results are typically reported as IC₅₀ values, which represent the concentration of the inhibitor required to reduce enzyme activity by 50%.

The following tables present representative data from studies on N-benzylpiperidine derivatives, illustrating the impact of structural modifications on biological activity.

Table 1: Biological Activity of N-Benzylpiperidine Derivatives as Dual HDAC and AChE Inhibitors nih.gov Data shows the half-maximal inhibitory concentration (IC₅₀) in micromolars (μM).

| Compound | HDAC IC₅₀ (μM) | AChE IC₅₀ (μM) |

|---|---|---|

| d5 | 0.17 | 6.89 |

| d10 | 0.45 | 3.22 |

Table 2: Binding Affinity of 1-Aralkyl-4-benzylpiperidine Derivatives for Sigma Receptors acs.orgData shows the inhibitor constant (Kᵢ) in nanomolars (nM).

| Compound | σ₁ Receptor Kᵢ (nM) | σ₂ Receptor Kᵢ (nM) | σ₂/σ₁ Selectivity Ratio |

|---|---|---|---|

| 6 | 0.4 | 3.3 | 8.25 |

| 7 | 1.9 | 1.8 | 0.95 |

| 8 | 0.8 | 1.2 | 1.50 |

| 9 | 2.5 | 13.0 | 5.20 |

These evaluations are critical for establishing a clear structure-activity relationship (SAR), which informs the next cycle of rational design and optimization. researchgate.net

Stereoisomeric Effects on Biological Activity and Molecular Interactions

The presence of a methyl group at the 2-position of the piperidine ring introduces a stereocenter. Furthermore, the relationship between the 2-methyl group and the 4-benzyl group can result in cis and trans diastereomers. It is a well-established principle in pharmacology that stereoisomers of a chiral drug can exhibit significantly different biological activities, potencies, and metabolic profiles.

The differential activity arises from the three-dimensional nature of drug-receptor interactions. A specific stereoisomer may fit more precisely into a binding site, leading to stronger and more favorable interactions, while its counterpart may bind less effectively or not at all.

For substituted piperidines, the stereochemistry has been shown to be critical for activity at various targets.

In a study on 2,5-disubstituted piperidine derivatives, the cis-isomer was found to exhibit significantly more potent activity and selectivity for the dopamine (B1211576) transporter compared to the trans-isomer. nih.gov

Similarly, for analogues of the drug Donepezil, which features a piperidine core, the relative stereochemistry of substituents on the ring profoundly influenced acetylcholinesterase inhibitory activity. It was found that syn-substituted compounds were approximately 24 times more active than their anti-substituted counterparts, demonstrating that the spatial arrangement of the substituents is crucial for optimal interaction with the enzyme's active site. acs.org

The synthesis of stereochemically pure this compound analogues is therefore a key objective. This can be achieved through stereoselective synthesis, which employs chiral catalysts or auxiliaries to favor the formation of one stereoisomer, or by separating the isomers from a racemic or diastereomeric mixture using techniques like chiral chromatography. ajchem-a.comnih.gov The biological evaluation of individual, pure stereoisomers is essential to identify the most active and selective isomer (the eutomer) and to fully understand the SAR for the compound class.

Advanced Applications in Chemical Research and Development

Utilization as Key Synthetic Intermediates for Complex Organic Molecules

The piperidine (B6355638) ring is a fundamental structural motif in a vast number of biologically active compounds and pharmaceuticals. mdpi.com Consequently, substituted piperidines like 4-benzyl-2-methylpiperidine serve as crucial intermediates in the multi-step synthesis of more complex molecular targets. scbt.com Their utility lies in providing a pre-formed cyclic amine core that can be further elaborated through various chemical transformations.

Research into related structures highlights the importance of this molecular framework. For instance, a close analogue, cis-N-benzyl-3-methylamino-4-methylpiperidine, has been identified as a key intermediate in the scalable synthesis of Tofacitinib (CP-690550), a potent protein kinase inhibitor used in medicine. researchgate.net The synthesis of such complex molecules often involves challenging steps to construct the piperidine moiety, making pre-synthesized intermediates like benzyl-methylpiperidine derivatives highly valuable. researchgate.net Similarly, pyridinoylpiperidine compounds, which have been developed as 5-HT₁F receptor agonists for potential migraine treatment, are built upon a piperidine core, demonstrating the scaffold's role in constructing neurologically active agents. google.com The synthesis of these intricate molecules often begins with functionalized piperidines, which are then carried through multiple reaction steps to yield the final complex product. google.comevitachem.com

Role as Chiral Building Blocks and Auxiliaries in Asymmetric Transformations

Chirality, or the "handedness" of a molecule, is a critical factor in pharmacology, as different enantiomers of a drug can have vastly different biological effects. The this compound structure contains at least two stereocenters (at C2 and C4), meaning it can exist in different stereoisomeric forms. This inherent chirality makes it a valuable tool in asymmetric synthesis, where the goal is to produce a single, desired enantiomer of a target molecule. mdpi.com

Specifically, chiral derivatives of benzyl-methylpiperidine are employed as building blocks or chiral auxiliaries. myuchem.com

Chiral Building Blocks: An enantiomerically pure form of a benzyl-methylpiperidine derivative can be incorporated directly into the final product, transferring its specific stereochemistry to the new, larger molecule. myuchem.com For example, compounds such as (2S)-Ethyl 1-benzyl-4-cyano-2-methylpiperidine-4-carboxylate and (2S,5R)-Benzyl 5-amino-2-methylpiperidine-1-carboxylate hydrochloride are listed commercially as chiral building blocks for asymmetric synthesis. myuchem.combldpharm.com

Chiral Auxiliaries: A chiral auxiliary is a molecule that is temporarily attached to a non-chiral substrate to direct a chemical reaction to proceed with a specific stereochemical outcome. myuchem.com After the reaction, the auxiliary is removed, having served its purpose of inducing chirality. The use of chiral amines in asymmetric intramolecular Michael reactions to produce enantiomerically enriched piperidines for alkaloid synthesis is a well-established strategy, achieving excellent optical yields. rsc.org

These strategies are part of a broader effort to synthesize enantiomerically pure piperidine-containing alkaloids and other complex natural products. acs.org

Applications in the Synthesis of Specialty Chemicals and Advanced Materials

A significant application in the field of advanced materials is the use of this compound derivatives as precursors for nanomaterials. mdpi.comgoogle.com Specifically, a complex formed from this piperidine, bis(4-benzylpiperidine-1-carbodithioato)-lead(II), has been successfully used as a single-source precursor to synthesize lead sulphide (PbS) nanoparticles. mdpi.comcore.ac.uk These nanoparticles are considered advanced materials due to their unique optical and electronic properties, which have applications in photocatalysis. mdpi.comresearchgate.net This demonstrates a direct pathway from a substituted piperidine intermediate to a functional, high-tech material.

Development of Chemical Probes for Investigating Biological Pathways

Chemical probes are small molecules designed to selectively interact with a specific biological target, such as a protein, to study its function within a cell or organism. nih.gov They are indispensable tools for exploring complex biological networks and validating new therapeutic targets. nih.gov The development of a chemical probe often involves modifying a known bioactive scaffold to incorporate a reporter tag (e.g., a fluorescent group) or a reactive group for covalent labeling.

While this compound itself is not a finalized chemical probe, its core structure is an ideal starting point for one. The piperidine scaffold is prevalent in molecules that interact with neurotransmitter systems. Therefore, this compound could be systematically modified to create a library of compounds for probing these pathways.

The design process would involve:

Scaffold Selection: Starting with the this compound framework.

Computational Modeling: Using in silico tools to predict how derivatives might bind to target proteins, such as dopamine (B1211576) or serotonin (B10506) receptors.

Synthetic Modification: Attaching functional handles to the molecule, for example, an alkyne or azide (B81097) group for use in "click" chemistry. ljmu.ac.uk This would allow for the easy attachment of various payloads, such as fluorescent dyes or biotin (B1667282) tags, to visualize or isolate the biological target. ljmu.ac.uk

By creating such probes, researchers could investigate the specific roles of piperidine-binding proteins in cellular signaling, inflammation, or apoptosis. ljmu.ac.uk

Precursor Applications in Nanomaterial Synthesis (e.g., Lead Sulphide Nanoparticles)

One of the most well-documented advanced applications of this compound is in the field of materials science, specifically as a precursor for the synthesis of lead sulphide (PbS) nanoparticles. mdpi.comgoogle.comroyalsocietypublishing.org This process utilizes a dithiocarbamate (B8719985) complex derived from the parent piperidine.

The synthesis involves reacting 4-benzylpiperidine (B145979) with carbon disulfide and a lead(II) salt to form a single-source precursor, bis(4-benzylpiperidine-1-carbodithioato)-lead(II) . mdpi.comcore.ac.uk This complex is then decomposed via thermolysis at elevated temperatures (e.g., 180 °C) in the presence of a capping agent. mdpi.comresearchgate.net Capping agents are long-chain molecules that control the growth and prevent the aggregation of the nanoparticles. mdpi.com

The resulting PbS nanoparticles exhibit a rock cubic salt crystalline phase. mdpi.comresearchgate.net These nanomaterials have demonstrated utility as photocatalysts, for example, in the degradation of organic dyes like rhodamine B under light irradiation. mdpi.comresearchgate.net The photostability and potential for reuse make them promising for applications in environmental remediation. mdpi.com

Table 1: Synthesis of PbS Nanoparticles using a 4-Benzylpiperidine Derivative This table summarizes the synthesis process where bis(4-benzylpiperidine-1-carbodithioato)-lead(II) is used as a precursor.

| Parameter | Description | Reference |

|---|---|---|

| Precursor Compound | bis(4-benzylpiperidine-1-carbodithioato)-lead(II) | mdpi.com |

| Synthesis Method | Thermolysis of the single-source precursor | mdpi.comresearchgate.net |

| Temperature | 180 °C | mdpi.comresearchgate.net |

| Capping Agents Used | Hexadecylamine (HDA), Octadecylamine (ODA), Trioctylphosphine oxide (TOPO) | mdpi.comresearchgate.net |

| Product | Lead Sulphide (PbS) Nanoparticles | mdpi.com |

| Crystal Structure | Rock cubic salt crystalline phase | mdpi.comresearchgate.net |

| Demonstrated Application | Photocatalyst for the degradation of Rhodamine B | mdpi.comresearchgate.net |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.